molecular formula C17H17BrN2O2S B2811672 2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477493-93-9

2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2811672
CAS RN: 477493-93-9
M. Wt: 393.3
InChI Key: GSHYQMIQMIZCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene derivatives, such as benzo[b]thiophene-2-carboxamide , are a class of organic compounds that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . These compounds have been studied for their potential applications in various fields, including electronics and pharmaceuticals .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method involves the use of direct lithiations and a bromination reaction starting from thiophene . This is a four-step protocol with an overall yield of 47% .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, depending on the specific compound. For example, benzo[b]thiophene-2-carboxamide has a molecular weight of 177.23 .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 2-amino-thiophenes can be converted into other compounds through subsequent diazotization and desamination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For instance, benzo[b]thiophene-2-carboxamide is a solid at room temperature .

Scientific Research Applications

Allosteric Enhancers and Antimicrobial Agents

Adenosine A1 Receptor Allosteric Enhancers

Compounds related to the mentioned chemical structure, specifically 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, have been prepared and evaluated as A1 adenosine receptor (A1AR) allosteric enhancers. These compounds, notably one identified as 7b, showed higher potency and efficacy than the reference compound PD81,723, indicating potential applications in modulating adenosine receptor activities for therapeutic purposes (Nikolakopoulos et al., 2006).

Antimicrobial Activity

Another study synthesized novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, including derivatives structurally similar to the compound . These substances were examined for antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans. Some compounds exhibited activity comparable to established antibiotics such as ampicillin and ofloxacin, showcasing potential as novel antimicrobial agents (Altundas et al., 2010).

Antimycobacterial and Antitumor Agents

Antimycobacterial Agents

Derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and hexahydrocycloocta[b]thiophene-3-carboxamide were synthesized through molecular modification of a known antimycobacterial molecule. Some derivatives demonstrated significant in vitro activity against Mycobacterium tuberculosis, with one compound, 2-(4-phenoxybenzamido)-hexahydrocycloocta[b]thiophene-3-carboxamide, showing higher potency than the standard drugs Ethambutol and Ciprofloxacin, indicating potential for treating tuberculosis (Nallangi et al., 2014).

Antitumor Agents

Novel diarylsulfonylurea derivatives synthesized from ethyl 2-[3-(phenylsulfonyl)ureido]-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates showed a broad spectrum of antitumor activity, with some compounds exhibiting significant growth inhibition against cancer cell lines. This suggests their potential use in developing new antitumor therapies (El-Sherbeny et al., 2010).

Safety and Hazards

The safety and hazards associated with thiophene derivatives can also vary. For example, 2-amino-thiophene-3-carboxylic acid amide has been classified as a danger, with hazard statements including H301 (toxic if swallowed), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) .

Future Directions

Thiophene derivatives have shown promising developments towards new technologies in electronics and a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, future research could focus on exploring these applications further and developing new synthesis methods for these compounds.

properties

IUPAC Name

2-[(2-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c18-12-8-5-4-6-10(12)16(22)20-17-14(15(19)21)11-7-2-1-3-9-13(11)23-17/h4-6,8H,1-3,7,9H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHYQMIQMIZCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.